5-Bromo-3-hydroxypicolinonitrile
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Overview
Description
5-Bromo-3-hydroxypicolinonitrile is a chemical compound with the molecular formula C₆H₃BrN₂O and a molecular weight of 199.00 g/mol. It is a brominated derivative of picolinonitrile, featuring a bromine atom at the 5-position and a hydroxyl group at the 3-position of the pyridine ring. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Scientific Research Applications
5-Bromo-3-hydroxypicolinonitrile is widely used in scientific research due to its versatility and reactivity. It serves as a building block in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry, agrochemicals, and material science. The compound is also used in the development of new pharmaceuticals and as a precursor for the synthesis of complex organic molecules.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromo-3-hydroxypicolinonitrile can be synthesized through several methods, including the bromination of 3-hydroxypicolinonitrile. The reaction typically involves the use of bromine (Br₂) in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-hydroxypicolinonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) are used to oxidize the compound, typically under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI) under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted pyridine derivatives.
Mechanism of Action
The mechanism by which 5-Bromo-3-hydroxypicolinonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain biological targets, such as enzymes or receptors. The molecular pathways involved can vary, but typically, the compound interacts with specific binding sites, leading to the modulation of biological processes.
Comparison with Similar Compounds
2-Bromopyridine
4-Bromopyridine
3-Bromopyridine
2-Chloropyridine
4-Chloropyridine
Properties
IUPAC Name |
5-bromo-3-hydroxypyridine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O/c7-4-1-6(10)5(2-8)9-3-4/h1,3,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STXULMQDCFXASR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)C#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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